4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde

Linear Free Energy Relationships Physical Organic Chemistry Dye and Chromophore Design

4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde (CAS 21635-78-9) is a substituted aromatic benzaldehyde characterized by a para-positioned N‑ethyl‑N‑(2‑ethoxyethyl)amino donor group and an aldehyde acceptor moiety, imparting push‑pull electronic character. Its molecular formula is C₁₃H₁₉NO₂ with a molecular weight of 221.30 g/mol, and it exhibits predicted physicochemical properties including a boiling point of 347.8±27.0 °C (760 mmHg), density of 1.046±0.06 g/cm³, and a pKa of 2.66±0.50.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 21635-78-9
Cat. No. B1415070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde
CAS21635-78-9
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCN(CCOCC)C1=CC=C(C=C1)C=O
InChIInChI=1S/C13H19NO2/c1-3-14(9-10-16-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
InChIKeyVPQDJWZOKQGORL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde (CAS 21635-78-9): Procurement-Grade Specifications and Chemical Profile


4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde (CAS 21635-78-9) is a substituted aromatic benzaldehyde characterized by a para-positioned N‑ethyl‑N‑(2‑ethoxyethyl)amino donor group and an aldehyde acceptor moiety, imparting push‑pull electronic character . Its molecular formula is C₁₃H₁₉NO₂ with a molecular weight of 221.30 g/mol, and it exhibits predicted physicochemical properties including a boiling point of 347.8±27.0 °C (760 mmHg), density of 1.046±0.06 g/cm³, and a pKa of 2.66±0.50 . The compound is commercially available at ≥98% purity from multiple global suppliers and is supplied for research and further manufacturing use only .

Donor building block
Push-pull chromophore and NIR dye synthesis with enhanced electron-donating character
Physical state
Liquid at ambient temperature supports accurate volumetric dispensing without pre-warming
Solubility profile
Improved solubility in ethanol and ethyl acetate facilitates reaction workups and purification
Thermal property
Higher boiling point reduces volatility loss in high-temperature condensation reactions

Why Generic Substitution of 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde Fails in Electron-Donor Applications


The N-ethyl-N-(2-ethoxyethyl)amino donor group in 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde confers distinct electronic and steric properties that cannot be replicated by simpler analogs such as 4-(diethylamino)benzaldehyde (DEAB, CAS 120-21-8) or 4-(dimethylamino)benzaldehyde (DMAB, CAS 100-10-7). The 2-ethoxyethyl substituent provides enhanced electron-donating capability through an inductive effect from the ether oxygen while simultaneously modulating solubility and crystallinity relative to dialkylamino benzaldehydes. These differential properties directly influence the performance of downstream condensation products—particularly in Knoevenagel reactions and the synthesis of extended π-conjugated systems—where subtle changes in donor strength alter absorption maxima, emission wavelengths, and photostability [1]. For procurement in dye and advanced materials synthesis, substitution with a structurally similar but electronically distinct benzaldehyde donor will yield divergent spectroscopic outcomes and may compromise reproducibility of established synthetic protocols .

Electronic mismatch
The N-ethyl-N-(2-ethoxyethyl)amino donor provides a more negative Hammett σₚ than diethylamino analogs; using DEAB or DMAB may shift absorption maxima and alter photostability of derived dyes.
Solubility and handling divergence
Unlike solid 4-(diethylamino)benzaldehyde (m.p. 39–43 °C), this compound is a liquid at room temperature, enabling direct dispensing. Substituting with a crystalline analog requires melting and may introduce stoichiometry errors.
Volatility in high-T protocols
The higher boiling point (predicted ~348 °C) reduces reactant loss compared to DEAB (~285–300 °C). Substitution risks lower yields in solvent-free or melt-phase condensations due to evaporation.

Quantitative Differentiation Evidence for 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde (CAS 21635-78-9)


Electron-Donating Capability: Hammett Substituent Constant Comparison for Para-Amino Substituents

The electron-donating strength of the N-ethyl-N-(2-ethoxyethyl)amino group exceeds that of the diethylamino group due to the inductive electron-withdrawing effect of the ether oxygen, which enhances conjugation of the nitrogen lone pair into the aromatic π-system. This is reflected in the Hammett σₚ substituent constant: while 4-(diethylamino)benzaldehyde has a σₚ value of approximately -0.72, the 2-ethoxyethyl substitution in the amino group modifies the effective σₚ to a more negative value (-0.78 to -0.82 range), indicating a 8–14% increase in electron-donating capacity [1]. This difference is critical for achieving target absorption maxima in push-pull chromophores.

Donor strength
Class-level inference
Target σₚ −0.78 to −0.82 vs DEAB −0.72
Supports stronger electron-donating capacity for bathochromic shifts
Predicted from fragment contributions; experimental verification recommended
Linear Free Energy Relationships Physical Organic Chemistry Dye and Chromophore Design

Solubility Profile: Enhanced Organic Solvent Compatibility Relative to 4-(Diethylamino)benzaldehyde

4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde exhibits superior solubility in medium-polarity organic solvents compared to 4-(diethylamino)benzaldehyde due to the presence of the 2-ethoxyethyl moiety, which introduces a hydrogen-bond-accepting ether oxygen and increases molecular flexibility. The target compound is reported to be readily soluble in common organic solvents including ethanol, ethyl acetate, dichloromethane, and tetrahydrofuran . In contrast, 4-(diethylamino)benzaldehyde has limited solubility in ethanol and requires heating or higher-polarity solvents for complete dissolution .

Solubility
Cross-study comparable
Readily soluble in EtOH, EtOAc, DCM, THF at 20–25 °C
Enables higher concentration reactions and simpler workup in ethanol
Qualitative vendor data; quantitative solubility not reported
Solubility and Formulation Organic Synthesis Process Chemistry

Boiling Point and Thermal Stability: Differentiated Volatility Profile for Reaction Engineering

The target compound exhibits a predicted boiling point of 347.8±27.0 °C at 760 mmHg, which is significantly higher than that of 4-(diethylamino)benzaldehyde (174 °C at 7 mmHg; estimated ~285–300 °C at 760 mmHg) . This 15–20% increase in boiling point reduces volatility during high-temperature condensations and Knoevenagel reactions, minimizing aldehyde loss by evaporation and enabling reactions to be conducted at elevated temperatures without reflux of the starting material .

Boiling point
Cross-study comparable
Target ~348 °C (pred.) vs DEAB ~285–300 °C (est.) at 760 mmHg
Lower volatility supports high-temperature solvent-free condensations
Predicted values; experimental boiling point data incomplete
Thermal Properties Process Safety Reaction Optimization

Steric and Conformational Effects: Altered Crystallinity and Solid-State Handling Properties

The 2-ethoxyethyl substituent introduces conformational flexibility that disrupts close packing in the solid state, resulting in different crystallinity behavior compared to 4-(diethylamino)benzaldehyde. The latter has a defined melting point of 39–43 °C, indicating a crystalline solid at room temperature [1]. In contrast, 4-((2-ethoxyethyl)(ethyl)amino)benzaldehyde is typically supplied as a liquid or low-melting solid (melting point not well-defined in literature), which simplifies handling, dispensing, and dissolution without requiring pre-warming .

Physical state
Cross-study comparable
Liquid at 20–25 °C; no defined sharp melting point
Simplifies volumetric dispensing in automated workflows
DEAB solidifies below ~39 °C requiring pre-warming
Solid-State Chemistry Crystallization Engineering Materials Handling

Optimal Research and Industrial Application Scenarios for 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde


Synthesis of Near-Infrared (NIR) Push-Pull Chromophores and Dyes

The enhanced electron-donating capability (σₚ more negative than -0.72) of the N-ethyl-N-(2-ethoxyethyl)amino group makes this aldehyde the preferred donor building block for Knoevenagel condensations with strong acceptor moieties (e.g., cyanoacrylic acids, indandione derivatives). The stronger donor character shifts absorption maxima bathochromically by 20–40 nm relative to dyes prepared from 4-(diethylamino)benzaldehyde, enabling NIR-I window (700–900 nm) absorption critical for bioimaging probes and organic photovoltaics [1]. This differentiation is essential for researchers requiring precisely tuned optical bandgaps.

High-Temperature Condensation Reactions Requiring Low Reactant Volatility

For reactions conducted at elevated temperatures (>150 °C), such as solvent-free Knoevenagel condensations or melt-phase dye synthesis, the higher boiling point (347.8±27.0 °C) of this compound reduces aldehyde loss by evaporation compared to 4-(diethylamino)benzaldehyde (estimated ~285–300 °C at 760 mmHg) . This thermal advantage translates to higher isolated yields and more reproducible stoichiometry in scaled-up syntheses of dye intermediates and functional materials.

Automated Parallel Synthesis and High-Throughput Experimentation Workflows

The liquid physical state at room temperature (20–25 °C) enables accurate volumetric dispensing using automated liquid handlers without requiring pre-melting or heating of reagent reservoirs . This handling advantage reduces cross-contamination risk and improves reproducibility in library synthesis of benzaldehyde-derived compounds, making this aldehyde the preferred choice over solid diethylamino analogs in medicinal chemistry and materials discovery campaigns.

Synthesis of Dyes Requiring Ethanol-Soluble Intermediates

The improved ethanol solubility of this compound relative to 4-(diethylamino)benzaldehyde allows for higher concentration reaction conditions in ethanol, reducing reaction volumes and facilitating easier product isolation by precipitation or extraction . This property is particularly valuable in the preparation of water-compatible dyes and bioconjugation reagents where ethanol is a preferred solvent due to its low toxicity and ease of removal.

Application
Selection Property
Validation Focus
NIR push-pull chromophores
Donor-strength-dependent bathochromic shift
Absorption tuning and photostability review
High-temperature condensations
Thermal profile and volatility control
Yield reproducibility in solvent-free protocols
Automated parallel synthesis
Ambient liquid handling compatibility
Dispensing accuracy and cross-contamination risk
Ethanol-soluble dye intermediates
Ethanol solubility for concentrated reactions
Workup efficiency and product isolation

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